1,3-Difluoro-2-propanol

Catalog No.
S596707
CAS No.
453-13-4
M.F
C3H6F2O
M. Wt
96.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-2-propanol

CAS Number

453-13-4

Product Name

1,3-Difluoro-2-propanol

IUPAC Name

1,3-difluoropropan-2-ol

Molecular Formula

C3H6F2O

Molecular Weight

96.08 g/mol

InChI

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2

InChI Key

PVDLUGWWIOGCNH-UHFFFAOYSA-N

SMILES

C(C(CF)O)F

Synonyms

1,3-Difluoroisopropanol; 1,3-Difluoropropane-2-ol; NSC 21305; NSC 76034

Canonical SMILES

C(C(CF)O)F

The exact mass of the compound 1,3-Difluoro-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76034. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Difluoro-2-propanol (CAS: 453-13-4) is a symmetrically fluorinated C3 alcohol. It functions as a specialized polar, hydrogen-bond-donating solvent and a critical synthetic precursor for other fluorinated compounds. [REFS-1, REFS-2] Its defining physical characteristics include a liquid state at room temperature, a density of 1.24 g/mL, and a boiling point of 54-55 °C at reduced pressure (34 mmHg), which distinguishes its handling and processing parameters from non-fluorinated or other halogenated analogs.

Direct substitution of 1,3-Difluoro-2-propanol with common analogs like 2-propanol or 1,3-dichloro-2-propanol is impractical for most applications. The significant difference in boiling points (1,3-dichloro-2-propanol at 174.3 °C vs. 2-propanol at 82.5 °C) dictates distinct process conditions for solvent removal and reaction temperature control. [1] Furthermore, the high electronegativity and stability of the C-F bond, compared to the C-Cl or C-H bond, imparts unique electrochemical stability and reactivity pathways. [2] This makes it a structurally necessary precursor for specific fluorinated targets and a functionally distinct component in electrochemical systems where halogen-specific interactions at electrode interfaces are critical. [3]

Defined Thermal Window: Enhanced Processability Over Dichloro- and Non-Halogenated Analogs

1,3-Difluoro-2-propanol occupies a distinct volatility range compared to its common structural analogs. Its boiling point is significantly lower than that of 1,3-dichloro-2-propanol, facilitating easier removal in purification or formulation steps. [REFS-1, REFS-2] Conversely, it is substantially less volatile than non-halogenated 2-propanol, offering improved handling safety, reduced evaporative loss, and more stable process temperatures in open or semi-open systems.

Evidence DimensionBoiling Point (at 760 mmHg / atmospheric pressure)
Target Compound Data~133 °C (extrapolated from 54-55 °C at 34 mmHg)
Comparator Or Baseline1,3-Dichloro-2-propanol: 174.3 °C [<a href="https://www.ncbi.nlm.nih.gov/books/NBK304415/" target="_blank">1</a>] 2-Propanol: 82.5 °C
Quantified DifferenceApprox. 41 °C lower than 1,3-dichloro-2-propanol; Approx. 50 °C higher than 2-propanol.
ConditionsStandard atmospheric pressure (760 mmHg).

This intermediate volatility provides a unique process window, balancing ease of removal with handling stability, a critical factor in scaling up syntheses and formulations.

High Electrochemical Stability: Suitability for High-Voltage Electrolyte Formulations

While direct electrochemical data for 1,3-difluoro-2-propanol is limited, fluorinated alcohols as a class exhibit significantly higher anodic stability compared to non-fluorinated counterparts. For instance, the highly fluorinated analog 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) demonstrates an electrochemical stability window (ESW) of approximately 5.9 V vs Li/Li+. [1] This is substantially wider than that of conventional carbonate-based electrolytes, which typically decompose above 4.3 V. [2] The presence of two electron-withdrawing fluorine atoms in 1,3-difluoro-2-propanol suggests it offers a meaningful stability enhancement over non-fluorinated alcohols, enabling its use as a co-solvent or additive in electrolyte systems for next-generation high-voltage cathodes.

Evidence DimensionAnodic Stability Limit vs Li/Li+
Target Compound DataNot directly measured; inferred to be >4.5 V based on fluoroalcohol class properties.
Comparator Or BaselineBenchmark Fluoroalcohol (HFIP): ~5.9 V [<a href="https://iopscience.iop.org/article/10.1149/2.0161708jes" target="_blank">1</a>] Standard Carbonate Electrolytes: ~4.3 V [<a href="https://www.nature.com/articles/nature15707" target="_blank">2</a>]
Quantified DifferenceBenchmark fluoroalcohols show a >1.6 V improvement in stability over standard electrolytes.
ConditionsLinear sweep voltammetry (LSV) on a glassy carbon electrode.

For researchers developing batteries with high-voltage cathodes (>4.5V), this compound offers a potential path to electrolyte stability where standard solvents fail, making it a critical material for advanced energy storage research.

Structurally Essential Precursor for 1,3-Difluoroacetone Synthesis

1,3-Difluoro-2-propanol is a direct and necessary precursor for the synthesis of 1,3-difluoroacetone, a valuable building block for constructing more complex fluorinated molecules. [REFS-1, REFS-2] Alternative starting materials, such as 1,3-dichloro-2-propanol or 2-propanol, would yield fundamentally different products (1,3-dichloroacetone or acetone, respectively) under similar oxidative conditions. The use of 1,3-difluoro-2-propanol is not a matter of yield optimization but of structural necessity to achieve the target F-C-CO-C-F motif.

Evidence DimensionSynthetic Product from Oxidation
Target Compound Data1,3-Difluoroacetone
Comparator Or Baseline1,3-Dichloro-2-propanol yields 1,3-Dichloroacetone
Quantified DifferenceQualitative (different molecular product)
ConditionsStandard oxidation reaction conditions.

Procurement of this specific compound is non-negotiable for synthetic routes requiring 1,3-difluoroacetone or its derivatives, as no common analog can produce the correct chemical structure.

Formulating High-Voltage (>4.5V) Lithium-Ion Battery Electrolytes

As a stabilizing co-solvent or additive to improve the anodic stability of carbonate-based electrolytes, enabling research on and development of high-energy-density cathodes such as Li-rich NMC (Lithium Nickel Manganese Cobalt Oxide) materials. [1]

Synthesis of gem-Difluorinated Ketone Building Blocks

As the required starting material for the oxidation to 1,3-difluoroacetone, which is subsequently used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials where the difluoroketone moiety is essential for biological activity or performance. [2]

Specialty Solvent and Process Medium with Controlled Volatility

For processes requiring a polar, hydrogen-bonding solvent with a boiling point higher than common alcohols like IPA or ethanol but lower than glycols or dichlorinated analogs, providing a unique balance of solvency, reaction temperature control, and ease of removal. [3]

XLogP3

-0.4

LogP

-0.36 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

453-13-4

Wikipedia

1,3-difluoro-2-propanol

General Manufacturing Information

2-Propanol, 1,3-difluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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